Tetrazine-PEG5-NHS ester

Catalog No.
S545065
CAS No.
1682653-80-0
M.F
C27H36N6O10
M. Wt
604.62
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrazine-PEG5-NHS ester

CAS Number

1682653-80-0

Product Name

Tetrazine-PEG5-NHS ester

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[3-oxo-3-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methylamino]propoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

Molecular Formula

C27H36N6O10

Molecular Weight

604.62

InChI

InChI=1S/C27H36N6O10/c34-23(28-19-21-1-3-22(4-2-21)27-31-29-20-30-32-27)7-9-38-11-13-40-15-17-42-18-16-41-14-12-39-10-8-26(37)43-33-24(35)5-6-25(33)36/h1-4,20H,5-19H2,(H,28,34)

InChI Key

DUPHIQYIPUTDJS-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCC(=O)NCC2=CC=C(C=C2)C3=NN=CN=N3

Solubility

Soluble in DMSO

Synonyms

Tetrazine-PEG5-NHS ester

Description

The exact mass of the compound Tetrazine-PEG5-NHS ester is 604.2493 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Amine Targeting via NHS Ester

One end of the linker features an N-hydroxysuccinimide (NHS) ester group. NHS esters are well-established reagents known for their high reactivity with primary amines (NH2) [1]. In the context of bioconjugation, this allows Tetrazine-PEG5-NHS ester to efficiently target and covalently attach to amine-containing biomolecules such as proteins, peptides, and even amine-modified oligonucleotides [2].

Here's a source for the mechanism of NHS ester reaction with amines:

Tetrazine-PEG5-NHS ester is a highly reactive compound characterized by its unique structure, which includes a tetrazine moiety linked to a polyethylene glycol (PEG) spacer and an N-hydroxysuccinimide (NHS) ester functional group. The chemical formula for this compound is C27H36N9O10, with a molecular weight of 604.61 g/mol. It is typically found as a red amorphous solid or oil and exhibits high purity levels (>95% as determined by HPLC) and enhanced aqueous solubility due to the hydrophilic PEG spacer .

This compound is particularly notable for its application in bioconjugation processes, where it serves as a heterobifunctional reagent. Its NHS ester group allows for the selective coupling to amine-containing biomolecules, while the tetrazine component participates in bioorthogonal reactions, specifically the inverse-electron demand Diels-Alder cycloaddition with trans-cyclooctene (TCO) derivatives .

  • Safety data sheets (SDS) from suppliers typically indicate that Tetrazine-PEG5-NHS ester should be handled with standard laboratory precautions, similar to other organic compounds [, , ].
  • Specific data on toxicity is likely not publicly available due to the research-oriented use of this compound.

  • Bioorthogonal Reaction: The primary reaction involves the cycloaddition between tetrazine and TCO, which is highly selective and rapid (with rate constants exceeding 800 M^-1s^-1). This reaction does not require catalysts or auxiliary reagents, making it particularly valuable in biological systems .
  • Amine Coupling: The NHS ester can react with primary amines to form stable amide bonds, facilitating the conjugation of tetrazine to peptides, proteins, or other biomolecules .

These reactions highlight the compound's utility in various chemical and biological applications.

Tetrazine-PEG5-NHS ester exhibits notable biological activity primarily through its ability to facilitate bioconjugation. The rapid kinetics of the bioorthogonal reaction allows for precise labeling of biomolecules without interfering with their native functions. This property is essential in applications such as:

  • Imaging: It can be used to tag proteins or peptides for visualization in live cells.
  • Drug Delivery: The compound can be employed in constructing targeted drug delivery systems by linking therapeutic agents to specific biomolecules.

The ability to modify biomolecules selectively enhances research in areas such as proteomics, cell biology, and drug development .

The synthesis of Tetrazine-PEG5-NHS ester generally involves several key steps:

  • Preparation of PEG Linker: The PEG spacer is synthesized or procured as a starting material.
  • Formation of Tetrazine Moiety: The tetrazine component can be synthesized through various methods involving hydrazines and carbonyl compounds.
  • Coupling Reaction: The NHS ester is introduced via a coupling reaction between the activated carboxylic acid of the tetrazine and the amine group of the PEG linker.
  • Purification: The final product is purified using techniques such as HPLC to ensure high purity levels.

These steps allow for the efficient production of Tetrazine-PEG5-NHS ester suitable for research and application .

Tetrazine-PEG5-NHS ester has diverse applications across multiple fields:

  • Bioconjugation: It is widely used for labeling proteins, peptides, and other biomolecules in research settings.
  • Targeted Therapy: The compound plays a role in developing targeted therapies by enabling precise drug delivery mechanisms.
  • Diagnostics: It is utilized in diagnostic assays where specific biomolecule tagging is required for detection purposes.

These applications underscore its significance in both fundamental research and clinical settings .

Interaction studies involving Tetrazine-PEG5-NHS ester focus on its reactivity with various biomolecules. Key aspects include:

  • Selectivity: The compound demonstrates high selectivity towards amines during conjugation, minimizing off-target interactions.
  • Kinetics: Studies reveal that the cycloaddition reaction with TCO occurs at exceptionally high rates, making it advantageous for real-time imaging applications.

These studies contribute to understanding how Tetrazine-PEG5-NHS ester can be effectively utilized in complex biological systems .

Several compounds exhibit similarities to Tetrazine-PEG5-NHS ester, particularly in their use as bioconjugation reagents. Notable examples include:

Compound NameStructure TypeUnique Features
Trans-CycloocteneCycloalkeneReacts with tetrazines; used in bioorthogonal chemistry.
Azide DerivativesFunctionalized organic compoundUtilized in click chemistry; reacts with alkynes.
Maleimide DerivativesElectrophilic reagentReacts with thiols; used for protein labeling.

Tetrazine-PEG5-NHS ester stands out due to its exceptional reaction kinetics and specificity compared to these similar compounds. Its unique combination of properties allows for versatile applications in bioconjugation that are not easily matched by others .

Purity

>95% (or refer to the Certificate of Analysis)

XLogP3

-2.5

Exact Mass

604.2493

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Sano K, Nakajima T, Miyazaki K, Ohuchi Y, Ikegami T, Choyke PL, Kobayashi H. Short PEG-linkers improve the performance of targeted, activatable monoclonal antibody-indocyanine green optical imaging probes. Bioconjug Chem. 2013 May 15;24(5):811-6. doi: 10.1021/bc400050k. Epub 2013 May 3. PubMed PMID: 23600922; PubMed Central PMCID: PMC3674550.
2: Harrison E, Coulter JA, Dixon D. Gold nanoparticle surface functionalization: mixed monolayer versus hetero bifunctional peg linker. Nanomedicine (Lond). 2016 Apr;11(7):851-65. Review. PubMed PMID: 27021417.
3: Augusto MT, Hollmann A, Porotto M, Moscona A, Santos NC. Antiviral Lipopeptide-Cell Membrane Interaction Is Influenced by PEG Linker Length. Molecules. 2017 Jul 15;22(7). pii: E1190. doi: 10.3390/molecules22071190. PubMed PMID: 28714870; PubMed Central PMCID: PMC5776016.
4: Tuma R, Russell M, Rosendahl M, Thomas GJ Jr. Solution conformation of the extracellular domain of the human tumor necrosis factor receptor probed by Raman and UV-resonance Raman spectroscopy: structural effects of an engineered PEG linker. Biochemistry. 1995 Nov 21;34(46):15150-6. PubMed PMID: 7578129.
5: Kanazaki K, Sano K, Makino A, Yamauchi F, Takahashi A, Homma T, Ono M, Saji H. Feasibility of poly(ethylene glycol) derivatives as diagnostic drug carriers for tumor imaging. J Control Release. 2016 Mar 28;226:115-23. doi:10.1016/j.jconrel.2016.02.017. Epub 2016 Feb 8. PubMed PMID: 26869546.

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